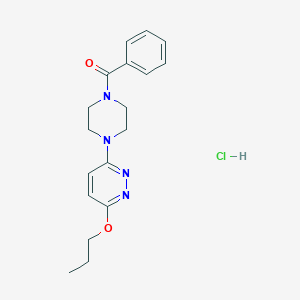
Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride, also known as PPOP, is a compound with potential applications in various fields of research and industry. It is a derivative of phenyl (piperazin-1-yl)methanone, which has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), a therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
- Gas Chromatographic Determination : Pyrazon, a related pyridazinone compound, has been analyzed using gas chromatography for determining its content in technical products, highlighting a methodological approach that can be adapted for similar compounds like Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride for purity and quantitative analysis in formulations (Výboh, Michálek, Šustek, & Bátora, 1974).
Pharmacological Research
- Calcium Channel Blocker : A related compound, HYP-10, which is a T-type calcium channel blocker, has shown promise as a nociceptive and inflammatory pain reliever as well as an analgesic in rat models. This suggests that this compound could have potential applications in pain management research (Noh, Kim, Kam, Choo, Lee, & Kang, 2011).
Organic Synthesis and Medicinal Chemistry
Synthesis of Analgesic and Anti-inflammatory Agents : Mannich bases of arylpyridazinones have been synthesized and examined for their analgesic and anti-inflammatory activities. This indicates a potential for this compound to serve as a precursor or intermediate in the development of new pharmaceuticals (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).
Histamine H3 Receptor Antagonists : Phenyl(piperazin-1-yl)methanones have been preclinically characterized as histamine H3 receptor antagonists, leading to the discovery of compounds with optimal duration of action for wake-promoting activity. This underlines the potential of this compound in the development of treatments for disorders related to wakefulness (Letavic et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds, such as phenyl(piperazin-1-yl)methanone derivatives, have been identified as inhibitors of monoacylglycerol lipase (magl) . MAGL is an enzyme that plays a key role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), and it is involved in many pathologies, including neurodegenerative diseases, cancer, and chronic pain .
Mode of Action
Based on the action of similar compounds, it may act as a reversible inhibitor of its target enzyme, magl The inhibition of MAGL leads to an increase in the levels of 2-AG, an endocannabinoid that has various physiological roles, including modulation of pain, inflammation, and neuroprotection .
Biochemical Pathways
The compound likely affects the endocannabinoid system, specifically the biochemical pathway involving the enzyme MAGL and the endocannabinoid 2-AG . By inhibiting MAGL, the compound prevents the breakdown of 2-AG, leading to increased levels of this endocannabinoid. This can result in enhanced activation of cannabinoid receptors and modulation of various physiological processes.
Result of Action
The result of the compound’s action would likely be an increase in the levels of 2-AG, leading to enhanced activation of cannabinoid receptors . This could have various effects at the molecular and cellular level, depending on the specific physiological processes modulated by these receptors. For example, it could potentially lead to reduced pain and inflammation, neuroprotection, and inhibition of cancer cell proliferation .
Análisis Bioquímico
Biochemical Properties
The compound Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride could potentially interact with various enzymes, proteins, and other biomolecules. The piperazine ring, a common feature in many pharmaceuticals, can act as a linker between different functional groups and may interact with various biological targets . The exact nature of these interactions would need to be determined experimentally.
Cellular Effects
Based on its structure, it could potentially influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .
Propiedades
IUPAC Name |
phenyl-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2.ClH/c1-2-14-24-17-9-8-16(19-20-17)21-10-12-22(13-11-21)18(23)15-6-4-3-5-7-15;/h3-9H,2,10-14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNPQZPDBGKNNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

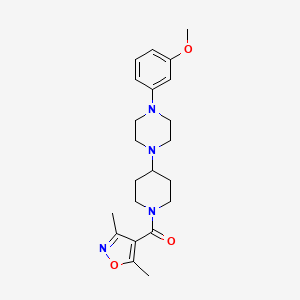

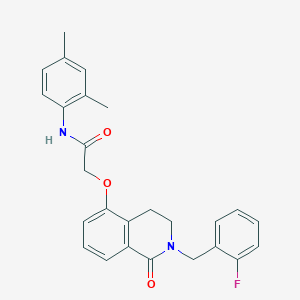
![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363226.png)
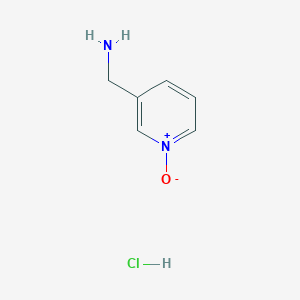
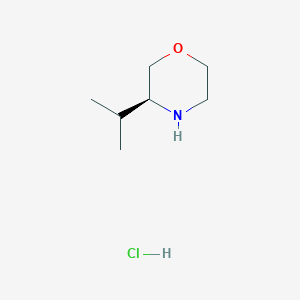
![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)
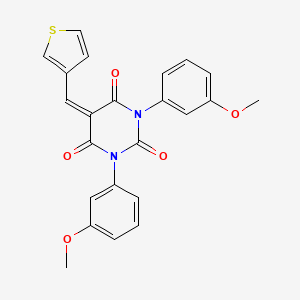

![4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2363240.png)
![1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2363241.png)
![4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide](/img/structure/B2363242.png)

